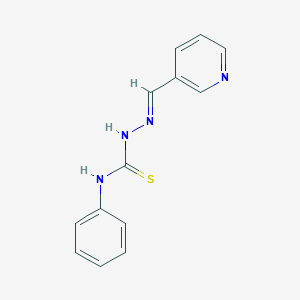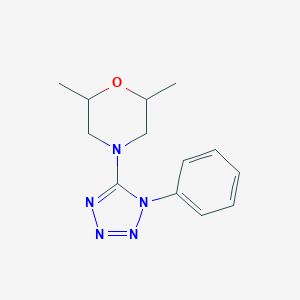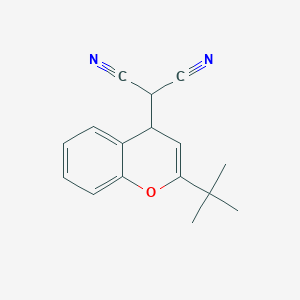
nicotinaldehyde N-phenylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinaldehyde N-phenylthiosemicarbazone (NAPT) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NAPT is a thiosemicarbazone derivative that has been synthesized by the reaction of nicotinaldehyde and N-phenylthiosemicarbazide.
Wirkmechanismus
The mechanism of action of nicotinaldehyde N-phenylthiosemicarbazone is not fully understood. However, it is believed to act through multiple pathways. nicotinaldehyde N-phenylthiosemicarbazone has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. nicotinaldehyde N-phenylthiosemicarbazone has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
nicotinaldehyde N-phenylthiosemicarbazone has been shown to have various biochemical and physiological effects. It has been found to reduce the level of reactive oxygen species (ROS) and increase the level of glutathione, an antioxidant that protects cells from oxidative stress. nicotinaldehyde N-phenylthiosemicarbazone has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer invasion. In addition, nicotinaldehyde N-phenylthiosemicarbazone has been shown to modulate the immune system by increasing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of nicotinaldehyde N-phenylthiosemicarbazone is its broad spectrum of biological activities. It has been found to exhibit anti-cancer, anti-viral, anti-bacterial, anti-fungal, and anti-inflammatory properties. nicotinaldehyde N-phenylthiosemicarbazone is also relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of nicotinaldehyde N-phenylthiosemicarbazone is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on nicotinaldehyde N-phenylthiosemicarbazone. One area of research is the development of novel analogs of nicotinaldehyde N-phenylthiosemicarbazone with improved solubility and efficacy. Another area of research is the investigation of the mechanism of action of nicotinaldehyde N-phenylthiosemicarbazone and its potential targets. Furthermore, the therapeutic potential of nicotinaldehyde N-phenylthiosemicarbazone in various diseases such as cancer, viral infections, and inflammatory disorders can be explored in clinical trials. Finally, the use of nicotinaldehyde N-phenylthiosemicarbazone as a tool for studying the biology of cancer and other diseases can be investigated.
Synthesemethoden
Nicotinaldehyde N-phenylthiosemicarbazone is synthesized by the reaction of nicotinaldehyde and N-phenylthiosemicarbazide in the presence of a catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The purity of the product is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Nicotinaldehyde N-phenylthiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a broad spectrum of biological activities, including anti-cancer, anti-viral, anti-bacterial, anti-fungal, and anti-inflammatory properties. nicotinaldehyde N-phenylthiosemicarbazone has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. It has also been found to inhibit the replication of HIV and hepatitis C virus.
Eigenschaften
Produktname |
nicotinaldehyde N-phenylthiosemicarbazone |
|---|---|
Molekularformel |
C13H12N4S |
Molekulargewicht |
256.33 g/mol |
IUPAC-Name |
1-phenyl-3-[(E)-pyridin-3-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C13H12N4S/c18-13(16-12-6-2-1-3-7-12)17-15-10-11-5-4-8-14-9-11/h1-10H,(H2,16,17,18)/b15-10+ |
InChI-Schlüssel |
XIKULJQYALWOGW-XNTDXEJSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CN=CC=C2 |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CN=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B255841.png)
![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)

![3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B255844.png)


![4-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B255854.png)
![5-(3-ethoxy-4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255857.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide](/img/structure/B255859.png)
![5-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B255861.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B255863.png)
![Ethyl 6-methyl-2-({[2-(2-thienylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255867.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B255874.png)